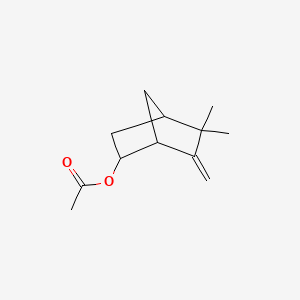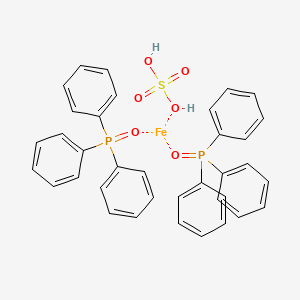
Diphenylphosphorylbenzene;iron;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylphosphorylbenzene;iron;sulfuric acid is a complex chemical compound with the molecular formula C₃₆H₃₁FeO₆P₂S and a molecular weight of 709.485 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diphenylphosphorylbenzene;iron;sulfuric acid involves the reaction of diphenylphosphorylbenzene with iron and sulfuric acid under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route used .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphorylbenzene;iron;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the iron in the compound to lower oxidation states.
Substitution: Electrophilic substitution reactions can occur, particularly involving the benzene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) compounds, while reduction reactions may yield iron(II) compounds .
Scientific Research Applications
Diphenylphosphorylbenzene;iron;sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of diphenylphosphorylbenzene;iron;sulfuric acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it interacts with electron-rich sites on other molecules. The iron component can undergo redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenylphosphorylbenzene;iron;sulfuric acid include other organophosphorus compounds and iron complexes. Examples include triphenylphosphine oxide and ferrocene.
Uniqueness
What sets this compound apart is its unique combination of phosphorus, iron, and sulfuric acid components, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
54219-03-3 |
|---|---|
Molecular Formula |
C36H32FeO6P2S |
Molecular Weight |
710.5 g/mol |
IUPAC Name |
diphenylphosphorylbenzene;iron;sulfuric acid |
InChI |
InChI=1S/2C18H15OP.Fe.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;1-5(2,3)4/h2*1-15H;;(H2,1,2,3,4) |
InChI Key |
WXKISWJPJSGVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


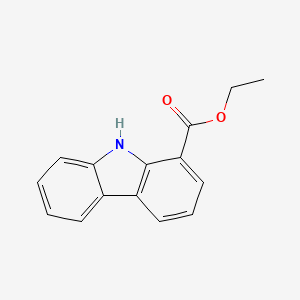

![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)


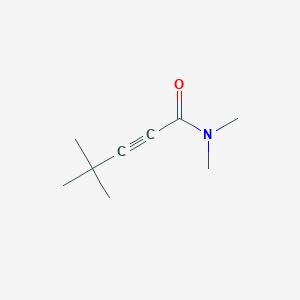

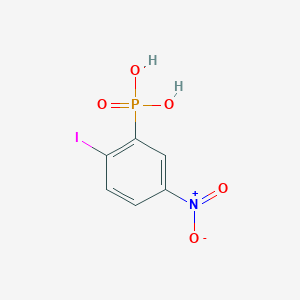
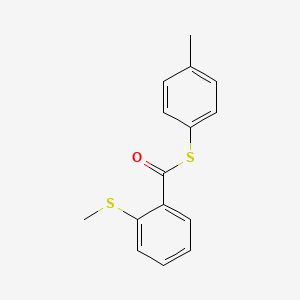
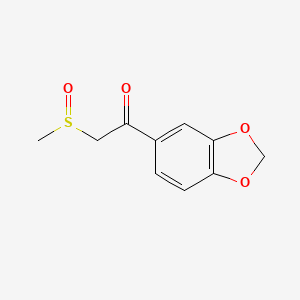
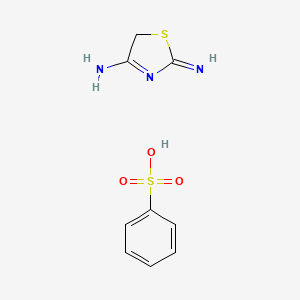
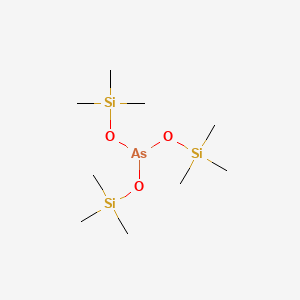
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
